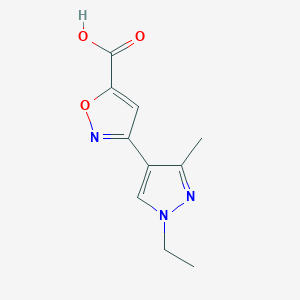

3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid

Descripción general

Descripción

3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H11N3O3 and its molecular weight is 221.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 25.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid, with the CAS number 957490-68-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

- Molecular Formula : C10H11N3O3

- Molecular Weight : 221.21 g/mol

- Structure : The compound features an isoxazole ring, which is known for its biological relevance, particularly in anti-inflammatory and analgesic activities.

Anti-inflammatory Properties

Recent studies highlight the compound's potential as an anti-inflammatory agent. For instance, it has shown promising results in inhibiting cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes. A study reported that derivatives of pyrazole compounds exhibited COX-2 inhibitory activities with IC50 values ranging from 0.034 to 0.052 μM, indicating strong anti-inflammatory potential compared to standard drugs like celecoxib .

Analgesic Effects

In addition to its anti-inflammatory properties, the compound has demonstrated analgesic effects. Research utilizing carrageenan-induced paw edema models indicated that certain pyrazole derivatives had significant edema inhibition percentages (78.9% to 96%) compared to celecoxib (82.8%) and were found to have lower ulcerogenic liability . This suggests a favorable safety profile for oral administration.

The biological activity of this compound is primarily attributed to its interaction with COX enzymes and possibly other inflammatory mediators. The selectivity for COX-2 over COX-1 is crucial as it minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies and Research Findings

- Study on Pyrazole Derivatives : A comprehensive review analyzed various pyrazole derivatives and their biological activities, noting that modifications in the structure could enhance their efficacy against inflammatory conditions . The study emphasized the importance of structural variations in achieving desired pharmacological effects.

- Histopathological Investigations : Histopathological studies conducted on animal models showed minimal degenerative changes in organs such as the stomach and liver when treated with these compounds, further supporting their safety and efficacy as therapeutic agents .

Comparative Activity Table

| Compound Name | COX-2 IC50 (μM) | Edema Inhibition (%) | Selectivity Index |

|---|---|---|---|

| This compound | 0.034 - 0.052 | 78.9 - 96 | High |

| Celecoxib | 0.045 | 82.8 | Moderate |

| Indomethacin | Not specified | Not specified | Low |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. Key approaches include:

- Pyrazole-Isoxazole Coupling : Reacting pyrazole precursors with isoxazole derivatives under reflux in solvents like toluene or DMF, often requiring inert atmospheres (e.g., argon) to prevent side reactions .

- Catalytic Azidation : Using NaN₃ in DMF at 50°C to introduce azide groups, followed by cyclization .

- Ester Hydrolysis : Converting ethyl ester analogs (e.g., Ethyl 3-(1-methyl-1H-pyrazol-4-yl)isoxazole-5-carboxylate) to the carboxylic acid via acidic or basic hydrolysis .

Purification typically involves column chromatography (silica gel, cyclohexane/ethyl acetate gradients) or recrystallization from ethanol .

Q. How is the compound characterized structurally and analytically?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring connectivity. For example, pyrazole protons resonate at δ 7.84 ppm in CDCl₃, while isoxazole carbons appear near δ 162 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M⁺] at m/z 271.1065 vs. calculated 271.1064) .

- Infrared (IR) Spectroscopy : Peaks at 2143 cm⁻¹ (azide stretch) and 1704 cm⁻¹ (carboxylic acid C=O) confirm functional groups .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for research-grade material) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : While specific toxicity data are limited, general precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., methylene chloride) .

- Waste Disposal : Follow institutional guidelines for azide-containing waste due to potential explosivity .

Refer to GHS guidelines for handling carboxylic acids and azides, even if data gaps exist .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

- Methodological Answer :

- Cross-Validation : Combine NMR with X-ray crystallography (e.g., using SHELX for structure refinement) to resolve ambiguities in tautomeric forms or regiochemistry .

- Comparative Analysis : Benchmark spectral data against structurally similar compounds (e.g., ethyl ester derivatives) to identify shifts caused by substituent effects .

- Dynamic NMR : Use variable-temperature studies to detect rotational barriers in substituents like the ethyl group .

Q. What strategies optimize reaction yields in low-yielding syntheses of this compound?

- Methodological Answer :

- Solvent Screening : Replace polar aprotic solvents (DMF) with THF or dichloromethane to reduce side reactions .

- Catalyst Tuning : Test alternatives to TBHP (tert-butyl hydroperoxide), such as AIBN, for radical-mediated cyclizations .

- Temperature Gradients : Perform reactions under microwave irradiation to reduce time and improve selectivity .

- DoE (Design of Experiments) : Systematically vary reactant stoichiometry, catalyst loading, and pH to identify optimal conditions .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified ethyl/methyl groups on the pyrazole ring or carboxylate bioisosteres (e.g., amides) to assess pharmacological relevance .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like cyclooxygenase or kinases .

- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., COX-2) or cell-based models (e.g., anti-inflammatory activity) with IC₅₀ comparisons .

Propiedades

IUPAC Name |

3-(1-ethyl-3-methylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-3-13-5-7(6(2)11-13)8-4-9(10(14)15)16-12-8/h4-5H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPMVACWQJCBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C2=NOC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424454 | |

| Record name | 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787243 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

957490-68-5 | |

| Record name | 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.